molecular formula C8H5Br3O4S B8574022 3-(Tribromomethanesulfonyl)benzoic acid CAS No. 299445-80-0

3-(Tribromomethanesulfonyl)benzoic acid

Cat. No.: B8574022
CAS No.: 299445-80-0
M. Wt: 436.90 g/mol
InChI Key: ROULRQQBUREYDE-UHFFFAOYSA-N
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Description

3-(Tribromomethanesulfonyl)benzoic acid is a halogenated benzoic acid derivative characterized by a tribromomethanesulfonyl (-SO₂CBr₃) substituent at the 3-position of the aromatic ring. This compound belongs to a class of sulfonyl-containing benzoic acids, which are notable for their strong electron-withdrawing groups (EWGs) that significantly influence physicochemical properties such as acidity, solubility, and reactivity.

Properties

CAS No.

299445-80-0

Molecular Formula

C8H5Br3O4S

Molecular Weight

436.90 g/mol

IUPAC Name

3-(tribromomethylsulfonyl)benzoic acid

InChI

InChI=1S/C8H5Br3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

ROULRQQBUREYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Analysis :

  • Halogen substituents (Cl, Br) increase toxicity compared to alkyl groups (-CH₃), likely due to enhanced electrophilicity and metabolic persistence .
  • The tribromomethanesulfonyl group in 3-(Tribromomethanesulfonyl)benzoic acid may further elevate toxicity due to the cumulative effects of bromine atoms and the sulfonyl group, though this requires experimental validation.

Acidity and Solubility

Sulfonyl and halogen groups are strong EWGs, increasing the acidity of the carboxylic acid moiety. For example:

  • 3-(Trifluoromethyl)benzenesulfonamide (): The -CF₃ group enhances acidity (pKa ~1-2) compared to unsubstituted benzoic acid (pKa ~4.2).
  • 4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid (): The sulfonamido group further lowers pKa, improving water solubility in ionized form.

Prediction for this compound :

  • The -SO₂CBr₃ group is expected to yield a pKa <2, making it a stronger acid than most halogenated analogs. However, its high molecular weight (due to Br atoms) may reduce aqueous solubility despite ionization .

Antimicrobial Potential

highlights 2 & 3-(4-aminobenzamido) benzoic acid derivatives with potent antitubercular activity (MIC = 1.6 µg/mL). Electron-donating groups (e.g., glycine anhydride) enhance activity by improving target binding .

Comparison with Sulfonyl Analogs :

  • 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid (): The trifluoromethyl and sulfamoyl groups may contribute to enzyme inhibition via hydrophobic and hydrogen-bonding interactions.

Structural and Functional Analogues

Compound (CAS) Key Substituents Applications/Properties Evidence
3-(Benzyl-methanesulfonyl-amino)-propionic acid (340025-20-9) -SO₂CH₃, -NH-Benzyl Intermediate in peptide synthesis
4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzoic acid -SCF₃, -CH₂Ph(CF₃) Lipophilic enzyme inhibitor
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (380193-68-0) -SO₂NHPh(O-Benzyl) Probable kinase inhibitor

Key Trends :

  • Sulfonyl groups (-SO₂-) enhance binding to enzymatic active sites (e.g., sulfonamide drugs).
  • Halogenated groups (Br, Cl, CF₃) improve lipid solubility and metabolic stability.

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